molecular formula C7H13NOS B12684958 1H-Azepine-1-carbothioic acid, hexahydro- CAS No. 53563-24-9

1H-Azepine-1-carbothioic acid, hexahydro-

Cat. No.: B12684958
CAS No.: 53563-24-9
M. Wt: 159.25 g/mol
InChI Key: UGFSSCKCYPZCAO-UHFFFAOYSA-N
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Description

1H-Azepine-1-carbothioic acid, hexahydro- is a chemical compound with the molecular formula C7H13NOS. It is a derivative of azepine, a seven-membered heterocyclic compound containing nitrogen.

Preparation Methods

The synthesis of 1H-Azepine-1-carbothioic acid, hexahydro- typically involves the reaction of azepine derivatives with thiocarboxylic acid. One common method includes the reaction of hexahydroazepine with carbon disulfide under basic conditions to form the corresponding thiocarboxylic acid derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1H-Azepine-1-carbothioic acid, hexahydro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

1H-Azepine-1-carbothioic acid, hexahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Azepine-1-carbothioic acid, hexahydro- involves its interaction with specific molecular targets and pathways. The thiocarboxylic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1H-Azepine-1-carbothioic acid, hexahydro- can be compared with other similar compounds such as:

Properties

IUPAC Name

azepane-1-carbothioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c9-7(10)8-5-3-1-2-4-6-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFSSCKCYPZCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201782
Record name 1H-Azepine-1-carbothioic acid, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53563-24-9
Record name 1H-Azepine-1-carbothioic acid, hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Azepine-1-carbothioic acid, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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